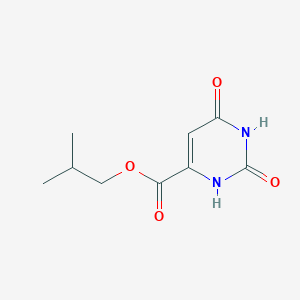
2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate is a chemical compound with a complex structure that includes a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The exact industrial methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways are subject to ongoing research and are not fully elucidated.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,6-Tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid
- 1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid
Uniqueness
2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.2 g/mol |
IUPAC Name |
2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-5(2)4-15-8(13)6-3-7(12)11-9(14)10-6/h3,5H,4H2,1-2H3,(H2,10,11,12,14) |
InChI Key |
KZSZHRSNWHULMQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=O)NC(=O)N1 |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid](/img/structure/B1646887.png)
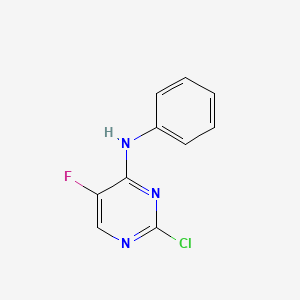

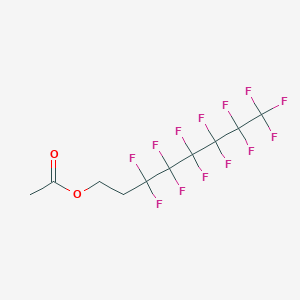
![Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1646895.png)
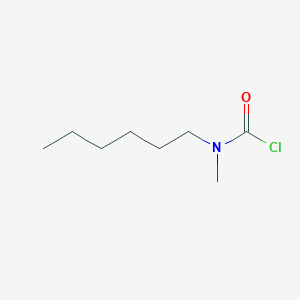

![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)
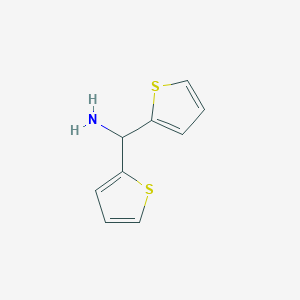
![7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1646935.png)
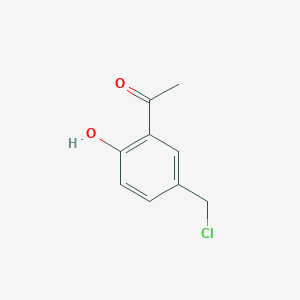
![1-Boc-4-[(3,4-difluorophenyl)amino]-piperidine](/img/structure/B1646937.png)
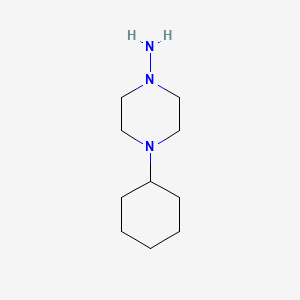
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-yn-1-ol](/img/structure/B1646940.png)
